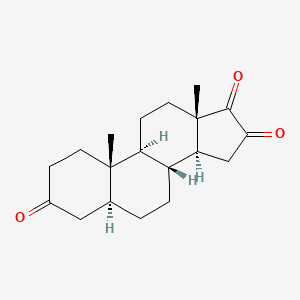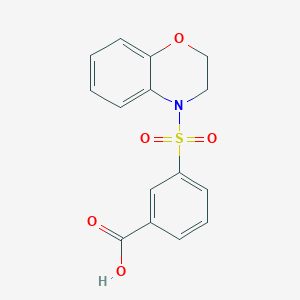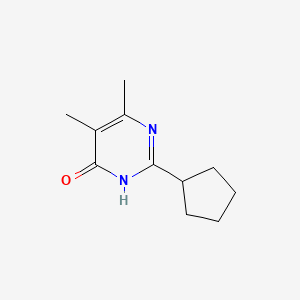
5alpha-Androstane-3,16,17-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5alpha-Androstane-3,16,17-trione is a naturally occurring androstane steroid and an endogenous metabolite of androgens like testosterone, dihydrotestosterone (DHT), dehydroepiandrosterone (DHEA), and androstenedione . It is known for its role in the biosynthesis and metabolism of androgens and has some androgenic activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-Androstane-3,16,17-trione typically involves the reduction of androstenedione by 5alpha-reductase . This enzyme catalyzes the conversion of the 3-oxo-4-ene structure into 5alpha-reduced products . The reaction conditions often include the use of specific microbial strains or chemical catalysts to facilitate the reduction process .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods. For instance, the use of Treponema denticola, a bacterium that expresses 5alpha-reductase, has been explored for the production of this compound from phytosterols . This method offers a cost-effective and sustainable approach to large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5alpha-Androstane-3,16,17-trione undergoes various chemical reactions, including:
Oxidation: Conversion to other oxidized derivatives.
Reduction: Formation of reduced metabolites.
Substitution: Introduction of different functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which have distinct biological activities and applications .
Wissenschaftliche Forschungsanwendungen
5alpha-Androstane-3,16,17-trione has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in androgen metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications in conditions related to androgen deficiency and hormonal imbalances.
Industry: Utilized in the production of performance-enhancing drugs and other steroid-based products
Wirkmechanismus
The mechanism of action of 5alpha-Androstane-3,16,17-trione involves its interaction with androgen receptors and other molecular targets. It acts as an agonist, binding to these receptors and modulating the expression of genes involved in androgenic effects . The pathways involved include the regulation of gonadotropin secretion and the modulation of inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Androstanedione: A closely related compound with similar androgenic activity.
5alpha-Androstane-3beta,17alpha-diol: Another metabolite of testosterone with androgenic properties.
5alpha-Androstan-3,6,17-trione: An analog used as an aromatase inhibitor.
Uniqueness
5alpha-Androstane-3,16,17-trione is unique due to its specific structure and the distinct pathways it influences. Its ability to modulate androgen receptors and its role in androgen metabolism set it apart from other similar compounds .
Eigenschaften
Molekularformel |
C19H26O3 |
|---|---|
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthrene-3,16,17-trione |
InChI |
InChI=1S/C19H26O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h11,13-15H,3-10H2,1-2H3/t11-,13+,14-,15-,18-,19-/m0/s1 |
InChI-Schlüssel |
QSRRZOKHPOSKBO-FZOQZOMPSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC(=O)C4=O)C |
Kanonische SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CC(=O)C4=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2-amino-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B13449358.png)

![1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetic Acid](/img/structure/B13449375.png)
![7-Benzoyl-9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione](/img/structure/B13449381.png)
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B13449384.png)

![[(7S,9E,11S,12R,13S,14R,15S,16S,17Z,19E,21E)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,17,19,21,25(32),26,29-decaene-28,4'-piperidine]-13-yl] acetate](/img/structure/B13449389.png)

![2-methyl-4-propyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13449398.png)



